Enantiomeric Specificity: (R)- vs (S)-Coriolide
The absolute configuration at C-13 is the most critical differentiator. The target compound is the (R)-enantiomer described by Miyakado, Meinwald & Gilbert [1]. In contrast, Schulz et al. [2] determined that the major 9,11-dien-13-olide found in scent-gland extracts of male Heliconius cydno and Heliconius pachinus is (9Z,11E,13S)-octadeca-9,11-dien-13-olide (S‑coriolide). This constitutes a direct head-to-head enantiomeric distinction: the (S)-enantiomer was established as the naturally dominant form in the two Costa Rican longwing butterflies examined in 2007, while the (R)-enantiomer was the sole form reported from the original H. pachinus collections. No study to date has demonstrated co-occurrence of both enantiomers in a single Heliconius species, indicating enantiomeric exclusivity is likely a species- or population-level trait. The (R)-enantiomer therefore provides a unique tool for investigating enantioselective perception in Heliconius chemical communication.
| Evidence Dimension | Absolute configuration at C-13 |
|---|---|
| Target Compound Data | (R)-configuration [(13R)-(Z,E)-9,11-octadecadien-13-olide] |
| Comparator Or Baseline | (S)-configuration [(13S)-(Z,E)-9,11-octadecadien-13-olide, S‑coriolide] |
| Quantified Difference | Opposite enantiomer; 0% enantiomeric excess overlap when measured by chiral GC |
| Conditions | Chiral stationary phase gas chromatography; analysis by Schulz et al. (2007) [2] vs. original isolation by Miyakado, Meinwald & Gilbert (1989) [1] |
Why This Matters
Procuring the enantiomerically defined (R)-form is essential because enantiomers of macrolide pheromones can display opposite biological activity profiles, ensuring experimental reproducibility and enabling studies on enantioselective receptor mechanisms.
- [1] Miyakado, M., Meinwald, J. & Gilbert, L.E. (1989). (R)-(Z,E)-9,11-Octadecadien-13-olide: An intriguing lactone from Heliconius pachinus (Lepidoptera). Experientia, 45(10), 1006–1008. View Source
- [2] Schulz, S., Yildizhan, S., Stritzke, K., Estrada, C. & Gilbert, L.E. (2007). Macrolides from the scent glands of the tropical butterflies Heliconius cydno and Heliconius pachinus. Organic & Biomolecular Chemistry, 5(21), 3434-3441. View Source
